11h-Indeno[1,2-b]quinoxaline
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Overview
Description
11H-Indeno[1,2-b]quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C15H10N2. It is part of a class of compounds known for their diverse chemical reactivity and potential pharmacological activities . This compound is characterized by a fused ring system that includes both indene and quinoxaline moieties, making it a valuable intermediate in organic synthesis and a subject of interest in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Indeno[1,2-b]quinoxaline typically involves the condensation of ninhydrin with 1,2-phenylenediamine in ethanol or methanol at room temperature . Another method includes the reaction of 2-bromo-4-chloro-1-indanone with 2,3-diaminomaleonitrile or benzene-1,2-diamine in glacial acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-component reactions and the use of catalysts to achieve high yields and regioselectivity .
Chemical Reactions Analysis
Types of Reactions: 11H-Indeno[1,2-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: For example, oxidation with dimethyl sulfate produces 10′-methyl-10H-indeno[1,2-b]quinoxaline.
Common Reagents and Conditions:
Oxidation: Dimethyl sulfate.
Substitution: N-bromosuccinimide.
Major Products:
Oxidation: 10′-methyl-10H-indeno[1,2-b]quinoxaline.
Substitution: 11-bromo-11H-indeno[1,2-b]quinoxaline.
Scientific Research Applications
11H-Indeno[1,2-b]quinoxaline and its derivatives have significant applications in various fields:
Mechanism of Action
The mechanism of action of 11H-Indeno[1,2-b]quinoxaline involves its role as a c-Jun N-terminal kinase (JNK) inhibitor. This inhibition is crucial for its anticancer and neuroprotective effects . Additionally, the compound undergoes cytochrome P450-catalyzed oxidation to release nitric oxide, which contributes to its pharmacological actions .
Comparison with Similar Compounds
- 11H-Indeno[1,2-b]quinoxalin-11-one
- 7-Chloro-11H-indeno[1,2-b]quinoxaline
- 10′-methyl-10H-indeno[1,2-b]quinoxaline
Uniqueness: 11H-Indeno[1,2-b]quinoxaline stands out due to its unique fused ring system, which imparts distinct chemical reactivity and pharmacological properties. Its ability to inhibit JNK and release nitric oxide further distinguishes it from other similar compounds .
Properties
CAS No. |
243-55-0 |
---|---|
Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
11H-indeno[1,2-b]quinoxaline |
InChI |
InChI=1S/C15H10N2/c1-2-6-11-10(5-1)9-14-15(11)17-13-8-4-3-7-12(13)16-14/h1-8H,9H2 |
InChI Key |
ZPWNRRJVDHVOAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
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